molecular formula C15H19N3OS3 B3613710 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide CAS No. 476486-10-9

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide

Cat. No. B3613710
CAS RN: 476486-10-9
M. Wt: 353.5 g/mol
InChI Key: MQTAFVZKDBAOJW-UHFFFAOYSA-N
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Description

The compound “2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide” is a unique chemical with the linear formula C15H19N3OS3. It has a molecular weight of 353.53 and is identified by the CAS Number: 476486-10-9 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available sources . These properties often need to be determined experimentally.

Mechanism of Action

Target of Action

The primary targets of the compound “2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N,N-diethylacetamide” are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that benzylthio-1h-tetrazole derivatives have been used as activators for rna synthesis . This suggests that the compound might interact with its targets to facilitate or inhibit certain biochemical reactions. More research is needed to confirm this and to understand the resulting changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of oligonucleotides, which are crucial components of many biological processes

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have shown potential as antifungal agents . This suggests that this compound might also have antifungal properties, but more research is needed to confirm this.

properties

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS3/c1-3-18(4-2)13(19)11-21-15-17-16-14(22-15)20-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTAFVZKDBAOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

476486-10-9
Record name 2-((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)-N,N-DIETHYLACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide
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2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide
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2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide
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2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide
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2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide
Reactant of Route 6
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2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide

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